molecular formula C10H10F3NO B14168779 N-(3,4-dimethylphenyl)-2,2,2-trifluoroacetamide CAS No. 5112-04-9

N-(3,4-dimethylphenyl)-2,2,2-trifluoroacetamide

Cat. No.: B14168779
CAS No.: 5112-04-9
M. Wt: 217.19 g/mol
InChI Key: FIUPCIWUFSPNFU-UHFFFAOYSA-N
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Description

N-(3,4-dimethylphenyl)-2,2,2-trifluoroacetamide is an organic compound characterized by the presence of a trifluoroacetamide group attached to a 3,4-dimethylphenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-dimethylphenyl)-2,2,2-trifluoroacetamide typically involves the reaction of 3,4-dimethylaniline with trifluoroacetic anhydride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the anhydride. The general reaction scheme is as follows:

3,4-dimethylaniline+trifluoroacetic anhydrideThis compound\text{3,4-dimethylaniline} + \text{trifluoroacetic anhydride} \rightarrow \text{this compound} 3,4-dimethylaniline+trifluoroacetic anhydride→this compound

Industrial Production Methods

In an industrial setting, the synthesis can be scaled up by using continuous flow reactors to ensure efficient mixing and heat transfer. The reaction is typically conducted at elevated temperatures to increase the reaction rate, and the product is purified through distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions

N-(3,4-dimethylphenyl)-2,2,2-trifluoroacetamide can undergo various chemical reactions, including:

    Oxidation: The methyl groups on the phenyl ring can be oxidized to form corresponding carboxylic acids.

    Reduction: The trifluoroacetamide group can be reduced to form the corresponding amine.

    Substitution: The trifluoroacetamide group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation can be used.

    Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions to substitute the trifluoroacetamide group.

Major Products

    Oxidation: 3,4-dimethylbenzoic acid

    Reduction: 3,4-dimethylaniline

    Substitution: Various substituted amides or esters depending on the nucleophile used.

Scientific Research Applications

N-(3,4-dimethylphenyl)-2,2,2-trifluoroacetamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound in drug discovery.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism by which N-(3,4-dimethylphenyl)-2,2,2-trifluoroacetamide exerts its effects is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving the inhibition of enzymes or modulation of receptor activity. Further research is needed to elucidate the exact molecular mechanisms.

Comparison with Similar Compounds

Similar Compounds

  • N-(3,4-dimethylphenyl)-acetamide
  • N-(3,4-dimethylphenyl)-2,2,2-trifluoropropionamide
  • N-(3,4-dimethylphenyl)-2,2,2-trifluorobutyramide

Uniqueness

N-(3,4-dimethylphenyl)-2,2,2-trifluoroacetamide is unique due to the presence of the trifluoroacetamide group, which imparts distinct chemical properties such as increased lipophilicity and metabolic stability compared to its non-fluorinated analogs. This makes it a valuable compound for various applications in scientific research and industry.

Properties

CAS No.

5112-04-9

Molecular Formula

C10H10F3NO

Molecular Weight

217.19 g/mol

IUPAC Name

N-(3,4-dimethylphenyl)-2,2,2-trifluoroacetamide

InChI

InChI=1S/C10H10F3NO/c1-6-3-4-8(5-7(6)2)14-9(15)10(11,12)13/h3-5H,1-2H3,(H,14,15)

InChI Key

FIUPCIWUFSPNFU-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C(F)(F)F)C

Origin of Product

United States

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